REACTION_CXSMILES
|
O.[Na+].[Cl-].CN1[C@@H]2C[C@@H:11]([O:13][C:14]([CH:16]([C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)CO)=[O:15])C[C@H]1CC2>>[C:14]([O:13][CH3:11])(=[O:15])[CH2:16][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:14][CH2:16][CH2:19][CH2:24][CH2:23][CH2:22][CH2:21][CH3:20] |f:0.1.2|
|
Name
|
normal saline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.[Na+].[Cl-]
|
Name
|
atropine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)C(CO)C=3C=CC=CC3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Three hours
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
CUSTOM
|
Details
|
The contents were collected
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |